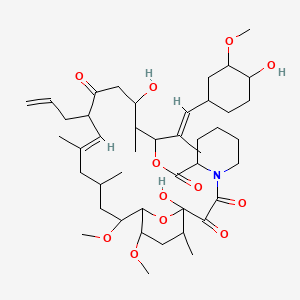
Ambap5429
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A macrolide isolated from the culture broth of a strain of Streptomyces tsukubaensis that has strong immunosuppressive activity in vivo and prevents the activation of T-lymphocytes in response to antigenic or mitogenic stimulation in vitro.
Scientific Research Applications
PARP-1 Inhibition and Cancer Therapy
Ambap5429, identified as amentoflavone (AMF), is a potent inhibitor of poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair. This inhibition has significant implications for cancer therapy, particularly for enhancing the effects of carboplatin in non-small cell lung cancer (NSCLC). AMF, through its inhibitory action on PARP-1, synergistically increases the anti-proliferative effect of carboplatin, suggesting its potential as an adjuvant in cancer treatment (Hu et al., 2018).
Nanoparticle Interactions with Cells
Research on silver nanoparticles (AgNPs) modified with glucose and lactose, similar in application to Ambap5429, reveals their impact on cytotoxicity and cellular uptake in cancer and non-cancer cells. Such studies are crucial for developing applications in cancer therapy, emphasizing the influence of chemical ligands on toxicity and cell uptake rates (Sur et al., 2010).
Flavonoid Imaging in Biomedical Research
The visualization of flavonoids, such as Ambap5429, in biomedical research, particularly in the model eukaryote Dictyostelium discoideum, has been enhanced using certain reagents. This advancement aids in understanding the molecular basis of flavonoids' therapeutic activities (Ferrara & Thompson, 2019).
Magnetic Nanoparticle-Conjugated Polymeric Micelles in Therapy
Research involving magnetic nanoparticle-conjugated polymeric micelles (MNP-PMs), comparable to Ambap5429's applications, demonstrates their potential in combined hyperthermia and chemotherapy. Such nanoparticles, when used with an alternating magnetic field (AMF), show enhanced drug release and increased effectiveness in treating cancer cells (Kim et al., 2015).
B-cell Receptor-associated Protein 31 in Lung Cancer
The expression of B-cell receptor-associated protein 31 (BAP31) on cancer cells, in studies similar to those on Ambap5429, has been linked to the survival and apoptosis sensitivity of non-small cell lung carcinoma cells. This research contributes to understanding the molecular mechanisms of cancer progression and potential therapeutic targets (Seo et al., 2017).
properties
Molecular Formula |
C44H69NO12 |
|---|---|
Molecular Weight |
804 g/mol |
IUPAC Name |
(18E)-1,14-dihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |
InChI |
InChI=1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3/b25-19+,27-21+ |
InChI Key |
QJJXYPPXXYFBGM-FWWCNTFXSA-N |
Isomeric SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(/C=C(/C1)\C)CC=C)O)C)/C(=C/C4CCC(C(C4)OC)O)/C)O)C)OC)OC |
SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC |
Canonical SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC |
synonyms |
Anhydrous Tacrolimus Anhydrous, Tacrolimus FK 506 FK-506 FK506 FR 900506 FR-900506 FR900506 Prograf Prograft Tacrolimus Tacrolimus Anhydrous Tacrolimus, Anhydrous |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[2-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide](/img/structure/B1236832.png)
![N-[(3S,6S,9S,12R,15S,18Z,21S,22R)-6-(2-amino-2-oxoethyl)-12-benzyl-9-[(1S)-1-hydroxyethyl]-3-(hydroxymethyl)-18-[(4-hydroxyphenyl)methylidene]-19,22-dimethyl-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]-3-(2-pentylphenyl)propanamide](/img/structure/B1236834.png)
![(3R,3aR,4R,9aS,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B1236836.png)



![1-(3-Amino-7-methoxy-1-pyrazolo[3,4-b]quinolinyl)-2-(2-methoxyphenyl)ethanone](/img/structure/B1236844.png)


![(2Z,11Z)-3,8,12,16-tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one](/img/structure/B1236850.png)
![N-[(E)-(4-tert-butylphenyl)methylideneamino]pyridine-2-carboxamide](/img/structure/B1236851.png)